4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide
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Overview
Description
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a combination of phenoxy, thiazole, and butanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the thiazole and butanamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The thiazole ring may be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenolic derivatives, while reduction of the thiazole ring can produce thiazolidine compounds.
Scientific Research Applications
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The phenoxy and thiazole groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An intermediate used in the synthesis of the target compound.
4-(tert-Butyl)-phenyl phenyl ether: Another compound with a similar phenoxy structure.
Uniqueness
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H30N2O3S |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C25H30N2O3S/c1-5-29-20-12-8-18(9-13-20)22-17-31-24(26-22)27-23(28)7-6-16-30-21-14-10-19(11-15-21)25(2,3)4/h8-15,17H,5-7,16H2,1-4H3,(H,26,27,28) |
InChI Key |
SIIGUQCKOJUDFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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